molecular formula C11H10IN B15332276 4-Ethyl-6-iodoquinoline

4-Ethyl-6-iodoquinoline

Cat. No.: B15332276
M. Wt: 283.11 g/mol
InChI Key: DYNNBAONCPWZRU-UHFFFAOYSA-N
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Description

4-Ethyl-6-iodoquinoline is a halogenated quinoline derivative characterized by an ethyl substituent at the 4-position and an iodine atom at the 6-position of the quinoline core. Quinoline scaffolds are valued for their aromatic heterocyclic structure, which allows for diverse functionalization, influencing reactivity, solubility, and biological activity . The ethyl group (electron-donating) and iodine (electron-withdrawing) in 4-Ethyl-6-iodoquinoline likely confer unique electronic and steric properties, distinguishing it from analogs with other substituents (e.g., chloro, ethoxy, or sulfonyl groups).

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

4-ethyl-6-iodoquinoline

InChI

InChI=1S/C11H10IN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3

InChI Key

DYNNBAONCPWZRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-iodoquinoline can be achieved through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone reacts with ethyl 4-chloro-3-oxobutanoate in the presence of trifluoroacetic acid as a catalyst . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, with proline as a ligand and proton source in aqueous ethanol .

Industrial Production Methods

Industrial production of 4-Ethyl-6-iodoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and recyclable catalysts is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

    Substituted Quinolines: Products with various functional groups replacing the iodine atom.

    Quinoline N-oxides: Formed through oxidation reactions.

    Dihydroquinolines: Formed through reduction reactions.

Scientific Research Applications

4-Ethyl-6-iodoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-iodoquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The iodine substituent may enhance binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

The following table compares 4-Ethyl-6-iodoquinoline (inferred properties) with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications Safety Considerations
4-Ethyl-6-iodoquinoline C₁₁H₁₀IN (inferred) ~299.11 (inferred) 4-Ethyl, 6-Iodo Hypothesized applications in medicinal chemistry (e.g., kinase inhibition) due to iodine's role in halogen bonding . Ethyl group may enhance lipophilicity. Likely requires precautions for iodine handling (e.g., gloves, ventilation) .
4-Iodoquinoline C₉H₆IN 255.06 4-Iodo Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates. High reactivity at iodine position . Hazardous due to iodine; avoid inhalation .
4-Chloro-6-iodoquinoline C₉H₅ClIN 289.50 4-Chloro, 6-Iodo Dual halogenation enhances electrophilicity; used in synthesizing antitumor agents . Chlorine and iodine pose dual handling risks .
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate C₁₂H₉ClINO₂ 361.56 4-Chloro, 6-Iodo, 3-Carboxylate Carboxylate ester improves solubility in polar solvents; used in metal-catalyzed reactions . Limited solubility may require DMSO/ethanol solvents .
4-Chloro-6-ethoxy-quinoline C₁₁H₁₀ClNO 223.66 4-Chloro, 6-Ethoxy Ethoxy group enhances electron density; potential in fluorescent materials or agrochemicals . Lower hazard profile compared to iodine analogs .

Electronic and Steric Effects

  • Iodine vs. Chlorine : Iodine’s larger atomic radius and polarizability enhance halogen bonding, critical in drug-receptor interactions . Chlorine, being smaller and more electronegative, increases electrophilicity but reduces steric hindrance.
  • Ethyl vs. Ethoxy (ether) provides resonance stabilization but may reduce metabolic stability .

Research Findings and Trends

  • Pharmaceutical Development: Iodinated quinolines are prioritized in kinase inhibitor design due to halogen bonding with ATP-binding pockets .
  • Material Science: Ethyl-substituted quinolines show promise in organic semiconductors, where alkyl chains improve film-forming properties .
  • Safety: Iodine-containing compounds require stringent safety protocols, as highlighted in SDS for 4-Iodoisoquinoline (e.g., PPE, emergency rinsing) .

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